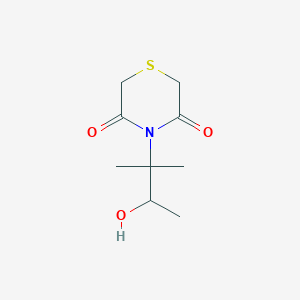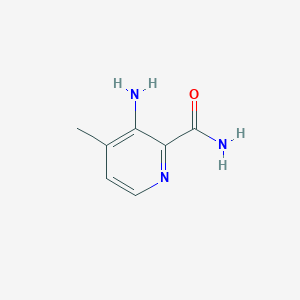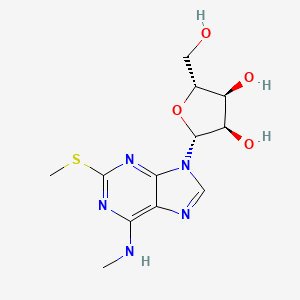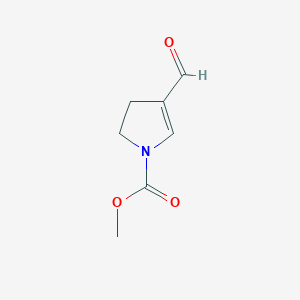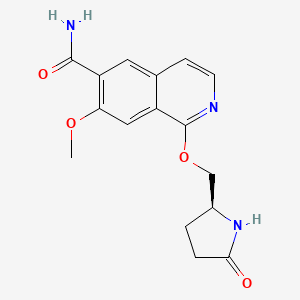![molecular formula C18H16ClNO3 B12859623 5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)
5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid: is an organic compound that features a biphenyl core substituted with a chloro group, a pyrrolidine-3-carbonyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.
Attachment of the Pyrrolidine-3-carbonyl Group: This step involves the acylation of the biphenyl core with a pyrrolidine-3-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine:
Drug Development: The compound is a potential lead compound for the development of new pharmaceuticals, particularly for anti-inflammatory and anticancer drugs.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The pathways involved may include metabolic pathways or signaling pathways, depending on the specific biological context.
類似化合物との比較
- 5-Chloro-2-methoxy-3-(pyrrolidine-1-carbonyl)phenylboronic acid
- 5-Chloro-2-fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Comparison:
- Structural Differences: The presence of different substituents such as methoxy or fluoro groups can significantly alter the compound’s reactivity and biological activity.
- Reactivity: The chloro group in 5-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid makes it more reactive towards nucleophilic substitution compared to its methoxy or fluoro analogs.
- Biological Activity: The unique combination of substituents in 5-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid may result in distinct biological activities, making it a valuable compound for specific applications.
特性
分子式 |
C18H16ClNO3 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC名 |
4-chloro-2-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H16ClNO3/c19-12-5-6-15(18(22)23)16(9-12)13-3-1-2-4-14(13)17(21)11-7-8-20-10-11/h1-6,9,11,20H,7-8,10H2,(H,22,23) |
InChIキー |
GGYOMFRVOHXVQA-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=CC(=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)
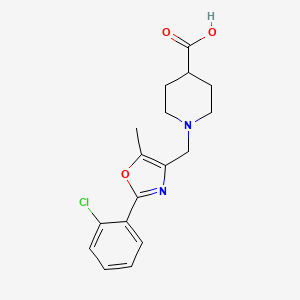
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide](/img/structure/B12859556.png)
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
